molecular formula C27H23BrN2O4S B10943238 5-Benzyl-2-[({3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide

5-Benzyl-2-[({3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide

Cat. No.: B10943238
M. Wt: 551.5 g/mol
InChI Key: GBDLFOWZUBUPFD-UHFFFAOYSA-N
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Description

5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl, bromophenoxy, methoxybenzoyl, and thiophenecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyl group: This can be achieved through the reaction of benzyl chloride with a suitable nucleophile.

    Introduction of the bromophenoxy group: This step involves the reaction of a phenol derivative with bromine to form the bromophenoxy group.

    Attachment of the methoxybenzoyl group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride.

    Formation of the thiophenecarboxamide group: This involves the reaction of thiophene with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H23BrN2O4S

Molecular Weight

551.5 g/mol

IUPAC Name

5-benzyl-2-[[3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C27H23BrN2O4S/c1-33-24-12-7-18(14-19(24)16-34-21-10-8-20(28)9-11-21)26(32)30-27-23(25(29)31)15-22(35-27)13-17-5-3-2-4-6-17/h2-12,14-15H,13,16H2,1H3,(H2,29,31)(H,30,32)

InChI Key

GBDLFOWZUBUPFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)COC4=CC=C(C=C4)Br

Origin of Product

United States

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